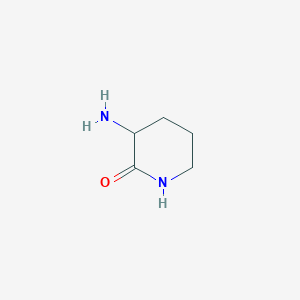

3-Amino-2-piperidone

描述

Historical Trajectories and Evolution of Piperidine (B6355638) Chemistry

The story of piperidine begins in the mid-19th century with its initial isolation from piperine, the alkaloid responsible for the pungency of black pepper. nih.gov In 1850, the Scottish chemist Thomas Anderson is credited with its first isolation, and shortly after, in 1852, Auguste Cahours independently reported its isolation and named it. nih.govresearchgate.net The elucidation of its six-membered heterocyclic structure, however, was not straightforward and posed a considerable challenge to the chemists of the era. nih.gov It took several decades and the development of new chemical degradation techniques, such as Hofmann's exhaustive methylation, to definitively establish its structure. nih.gov

The 20th century witnessed a significant expansion in piperidine chemistry, largely driven by the discovery of its presence in numerous natural alkaloids with potent physiological activities. nih.govresearchgate.net This realization spurred the development of synthetic methods to access the piperidine core. A major breakthrough was the catalytic hydrogenation of pyridine (B92270), a readily available aromatic heterocycle, to produce piperidine. mdpi.com This and other methods, such as the reduction of pyridine derivatives with sodium in ethanol, became fundamental processes in organic synthesis. researchgate.netrug.nl The accessibility of the piperidine scaffold paved the way for its widespread use as a building block in the pharmaceutical and agrochemical industries. nih.govacs.org

Significance of the 3-Aminopiperidin-2-one Moiety as a Core Scaffold in Synthetic and Medicinal Chemistry

The 3-aminopiperidin-2-one moiety, a derivative of piperidine, has emerged as a particularly significant scaffold in medicinal chemistry. researchgate.net Its structure, featuring a lactam (a cyclic amide) and a primary amine on a chiral center, provides a rigid framework that can be strategically functionalized to interact with biological targets with high specificity. researchgate.netnih.gov This "privileged scaffold" is found in a variety of pharmacologically active compounds.

The synthesis of 3-aminopiperidin-2-one and its derivatives can be achieved through several routes, including the cyclization of ornithine derivatives and the reduction of 3-azidopiperidin-2-one. researchgate.net The presence of both a hydrogen bond donor (the amino group) and acceptor (the lactam carbonyl) within a constrained cyclic system makes it an excellent starting point for designing peptidomimetics—molecules that mimic the structure and function of peptides. nih.gov This is particularly valuable as peptides often suffer from poor bioavailability and metabolic instability, limitations that can be overcome by incorporating rigid scaffolds like 3-aminopiperidin-2-one.

A notable application of this scaffold is in the development of antagonists for the calcitonin gene-related peptide (CGRP) receptor, a key target in the treatment of migraines. nih.gov The 3-aminopiperidin-2-one core has been instrumental in the design of potent and orally bioavailable CGRP receptor antagonists. nih.gov

Overview of Research Paradigms and Strategic Importance of 3-Aminopiperidin-2-one Analogues

The strategic importance of 3-aminopiperidin-2-one analogues lies in their versatility and potential to address a wide range of therapeutic targets. Research paradigms have evolved from simple modifications of the core structure to more sophisticated strategies aimed at achieving high potency and selectivity.

One major research thrust is the use of 3-aminopiperidin-2-one as a conformational constraint in peptide analogues to enhance their biological activity and stability. nih.govnih.gov By replacing flexible glycine (B1666218) residues in peptides with the rigid 3-aminopiperidine moiety, researchers have been able to develop selective inhibitors of enzymes like the bacterial cysteine protease IdeS. nih.gov

Another key area of investigation is the development of inhibitors for dipeptidyl peptidases (DPPs), particularly DPP-4, which is a target for type 2 diabetes. researchgate.net Substituted 3-aminopiperidines have shown good potency against DPP-4 with excellent selectivity over other related peptidases. researchgate.net The natural product Sulphostin, which contains an (S)-3-aminopiperidin-2-one moiety, has served as inspiration for the design of covalent inhibitors of DPP8 and DPP9, which are implicated in inflammatory diseases and cancer. nih.govtue.nl

Furthermore, the 3-aminopiperidine-2,6-dione (B110489) scaffold, a close relative, is a key component of thalidomide (B1683933) and its analogues (lenalidomide and pomalidomide), which are used in the treatment of multiple myeloma. mdpi.comrug.nl This has spurred research into proteolysis-targeting chimeras (PROTACs), where this scaffold acts as a ligand for the Cereblon E3 ubiquitin ligase, leading to the degradation of specific target proteins. rug.nl

The ability to introduce chirality and diverse substituents onto the 3-aminopiperidin-2-one framework allows for the fine-tuning of physicochemical properties, such as solubility and lipophilicity, which are critical for drug development. thieme-connect.com The disruption of molecular planarity and symmetry by incorporating such non-aromatic, three-dimensional scaffolds is a recognized strategy to improve aqueous solubility and other pharmacokinetic properties. acs.org

The ongoing exploration of novel synthetic methodologies, including enzymatic and catalytic approaches, continues to expand the accessible chemical space of 3-aminopiperidin-2-one analogues, ensuring their continued importance in the discovery of new medicines. tue.nlacs.org

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-aminopiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c6-4-2-1-3-7-5(4)8/h4H,1-3,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCCMTCQQDULIFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)NC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30409421, DTXSID90862775 | |

| Record name | 3-Aminopiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30409421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CERAPP_29756 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Amino-2-piperidone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000323 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1892-22-4 | |

| Record name | 3-Amino-2-piperidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1892-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminopiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30409421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-2-piperidone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Amino-2-piperidone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000323 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies for 3 Aminopiperidin 2 One and Its Enantiomers

Chemo-selective Synthesis Routes to Substituted 3-Aminopiperidin-2-ones

Chemo-selective synthesis, which involves the specific reaction of one functional group in the presence of others, is crucial for the efficient construction of complex molecules like substituted 3-aminopiperidin-2-ones.

Cyclization Strategies from Open-Chain Precursors

The formation of the piperidinone ring from acyclic precursors is a fundamental approach, often involving lactamization.

Macrocyclization, while typically referring to the formation of large rings, encompasses the principles of intramolecular cyclization to form the six-membered lactam ring of 3-aminopiperidin-2-one. nih.gov This process is a key step in many synthetic routes. The formation of the amide bond within the ring can be achieved through various methods, often on a solid support to minimize intermolecular side reactions. nih.gov

One strategy involves the cyclization of a linear peptide-like precursor. For instance, a head-to-tail ligation can be promoted by activating the C-terminal carboxylic acid and allowing it to react with an N-terminal amine. nih.gov Silver(I) has been used to chemoselectively activate an N-terminal thioamide for reaction with a C-terminal carboxylate, leading to a traceless macrocyclization. nih.gov

A common and practical route to 3-aminopiperidin-2-one involves the cyclization of diaminopentanoic acid derivatives. For example, (R)-3-aminopiperidin-2-one hydrochloride can be synthesized from (R)-methyl-2,5-diaminopentanoate dihydrochloride (B599025). wipo.intgoogle.comgoogleapis.com This process typically involves treatment with a base, such as sodium methoxide (B1231860) in methanol (B129727), to facilitate the intramolecular cyclization and formation of the lactam ring. googleapis.com The reaction is often performed at low temperatures to control selectivity. googleapis.com

A patent describes the synthesis of (R)-3-aminopiperidin-2-one hydrochloride where (R)-methyl 2,5-diaminopentanoate dihydrochloride is treated with sodium methoxide in methanol at temperatures between -10°C and -5°C. googleapis.com The resulting (R)-3-aminopiperidin-2-one is then converted to its hydrochloride salt. googleapis.com Similarly, L-ornithine hydrochloride can be converted to 3-aminopiperidin-2-one through a multi-step process involving reaction with sulfuric acid in methanol. rsc.org

| Starting Material | Reagents | Key Conditions | Product | Reference |

| (R)-methyl-2,5-diaminopentanoate dihydrochloride | Sodium methoxide, Methanol | -10°C to -5°C | (R)-3-aminopiperidin-2-one | googleapis.com |

| (R)-2,5-diaminopentanoic acid hydrochloride | Acetyl chloride, Methanol (to form ester), then Sodium methoxide | 0°C to 10°C for esterification, then cyclization | (R)-3-aminopiperidin-2-one hydrochloride | google.comgoogleapis.com |

| L-ornithine hydrochloride | Concentrated sulfuric acid, Methanol, then NaOH | 80°C for 6h, then room temperature for 6h | 3-aminopiperidin-2-one | rsc.org |

Stereoselective and Asymmetric Synthesis Techniques

Controlling the stereochemistry at the C3 and other positions of the piperidinone ring is critical for biological activity. This is achieved through stereoselective and asymmetric synthesis techniques.

Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. rsc.orgwikipedia.org After the desired stereocenter is set, the auxiliary is removed. ru.nl This approach, known as relayed asymmetric induction, is a powerful tool for synthesizing enantiopure compounds. ru.nl For instance, a chiral auxiliary can be attached to a precursor molecule to influence the facial selectivity of a reaction, leading to the formation of a single diastereomer. ru.nl

Catalyst-mediated enantioselective approaches offer an efficient alternative. Asymmetric hydrogenation using chiral catalysts like those based on (R)- or (S)-BINAP can be employed to establish the desired stereochemistry. Enzymatic methods have also emerged as powerful tools. Immobilized ω-transaminases can be used for the asymmetric amination of a prochiral ketone precursor, such as 1-Boc-3-piperidone, to produce enantiomerically pure (R)- or (S)-3-amino-1-Boc-piperidine with high yield and enantiomeric excess. beilstein-journals.orgnih.gov This biocatalytic approach is advantageous as it often occurs in a single step under mild conditions. nih.govscispace.com

A practical asymmetric synthesis of a novel aminopiperidine-fused imidazopyridine has been developed using a three-component cascade coupling with a chiral nitro diester. nih.gov This key intermediate is accessed through a highly enantioselective Michael addition. nih.gov

Diastereoselective addition reactions to α,β-unsaturated esters are a key strategy for synthesizing substituted 3-aminopiperidin-2-ones. nih.govacs.orgresearchgate.netacs.org A notable example is the diastereoselective addition of a cuprate (B13416276) to an (E)-α,β-unsaturated ester derived from serine. acs.org This reaction, followed by a racemization-free reductive amination, provides a practical route to 4-substituted-3-aminopiperidin-2-ones. nih.govacs.orgacs.org The use of organocuprates, such as lithium dimethyl or divinyl cuprates, can achieve excellent diastereofacial selectivity. acs.org

Another approach involves the diastereoselective Henry reaction (nitro-aldol reaction) of nitromethane (B149229) with a homoserine-derived aldehyde, catalyzed by a bis(oxazoline) copper(II) complex. researchgate.net This method is instrumental in preparing key intermediates for 3-aminopiperidin-2,5-diones. researchgate.net Furthermore, a highly diastereoselective synthesis of 2,3-disubstituted piperidines has been achieved through nucleophilic additions to N-acyliminium ions with aryl- and alkenylboronic acids. researchgate.net

| Substrate | Reagent | Catalyst/Auxiliary | Key Outcome | Reference |

| (E)-α,β-unsaturated ester | Organocuprate (e.g., lithium dimethyl cuprate) | - | Highly diastereoselective 1,4-addition | acs.org |

| Chiral oxazolidine (B1195125) α,β-unsaturated ester | Organocuprate | - | Enantiopure (3S,4R)-3-amino-4-alkyl-2-piperidinone derivatives | researchgate.netresearchgate.net |

| Homoserine-derived aldehyde | Nitromethane | bis(oxazoline) copper(II)-complex | Diastereoselective Henry reaction | researchgate.net |

| N-acyliminium ion | Aryl- or Alkenylboronic acid | - | Highly diastereoselective synthesis of 2,3-disubstituted piperidines | researchgate.net |

Biocatalytic Approaches for Enantiopure 3-Aminopiperidin-2-one Synthesis

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for producing enantiomerically pure compounds. nih.gov Enzymes operate under mild conditions with high stereoselectivity, offering efficient routes to chiral molecules that are often challenging to synthesize chemically. nih.gov

Multi-enzyme cascade reactions, which mimic natural biosynthetic pathways, are at the forefront of modern biocatalysis. rsc.org These systems combine multiple enzymes in a single reaction vessel to perform sequential transformations, avoiding the need for costly and time-consuming isolation of intermediates. rsc.orgmanchester.ac.uk A significant advantage of this "one-pot" approach is its ability to handle unstable intermediates, which can be immediately converted by the next enzyme in the cascade, thereby preventing decomposition or racemization. rsc.orgmanchester.ac.uk

A notable example is the synthesis of enantiopure N-Cbz-protected L-3-aminopiperidine using a cascade involving two key enzymes: a galactose oxidase (GOase) and an imine reductase (IRED). rsc.orgresearchgate.net The process begins with a readily available amino alcohol derived from a natural amino acid like L-ornithine. rsc.org

The reaction sequence proceeds as follows:

Oxidation: A galactose oxidase variant oxidizes the primary alcohol of the starting material (e.g., N-Cbz-protected L-ornithinol) to an aldehyde. rsc.orgresearchgate.net

Cyclization: The resulting aldehyde undergoes spontaneous intramolecular cyclization to form a labile cyclic imine intermediate. rsc.orgresearchgate.net

Reduction: An imine reductase stereoselectively reduces the cyclic imine to yield the final enantiopure product, L-3-N-Cbz-aminopiperidine. rsc.orgresearchgate.net

This streamlined cascade successfully produces the desired chiral aminopiperidine with high enantiopurity, demonstrating the power of combining biocatalysts to create efficient and selective synthetic routes. rsc.orgmanchester.ac.uk

The success of enzyme cascades relies on the availability of robust and specific biocatalysts. Significant research has focused on discovering and engineering enzymes with desired properties.

Galactose Oxidase (GOase) is a copper-containing enzyme that catalyzes the oxidation of primary alcohols to aldehydes. wikipedia.org While wild-type GOase has a limited substrate scope, protein engineering has produced variants with expanded capabilities. For instance, the GOase variant M₃₋₅ has been developed to tolerate bulky substrates, including N-Cbz-protected amino alcohols, which are crucial for the cascade synthesis of protected aminopiperidines. rsc.orgmanchester.ac.uk

Imine Reductases (IREDs) are a class of enzymes that catalyze the asymmetric reduction of C=N bonds, making them ideal for the stereoselective synthesis of chiral amines. academie-sciences.fr The selection of the IRED is critical, as its activity and stereoselectivity can be highly dependent on the specific substrate. In the synthesis of protected aminopiperidines and related structures, screening of multiple IREDs is common. For example, studies have shown that for the reduction of the cyclic imine derived from ornithinol, an IRED known as AdRedAm performs well, whereas for the analogous seven-membered ring derived from lysinol, an IRED designated IR-49 is optimal. rsc.orgresearchgate.net

The performance of these biocatalytic systems is further enhanced by optimizing reaction parameters such as pH, temperature, and enzyme concentrations. rsc.orgrsc.org For instance, the GOase-IRED cascade for producing L-3-N-Cbz-aminopiperidine was found to be most effective at a pH of 8. rsc.org

The following table summarizes the results from screening different GOase and IRED variants for the synthesis of protected aminopiperidine and a related aminoazepane.

| Starting Substrate | GOase Variant | IRED Variant | Analytical Yield |

| N-Cbz-L-ornithinol (for aminopiperidine) | GOase M₃₋₅ | AdRedAm | 40-60% |

| N-Cbz-L-ornithinol (for aminopiperidine) | GOase M₃₋₅ | IR-49 | 20-40% |

| N-Cbz-L-lysinol (for aminoazepane) | GOase M₃₋₅ | AdRedAm | 40-60% |

| N-Cbz-L-lysinol (for aminoazepane) | GOase M₃₋₅ | IR-49 | >80% |

Data adapted from studies on enzyme cascades for aminopiperidine and aminoazepane synthesis. researchgate.net

Optimization of Synthetic Pathways for Scalability and Efficiency

Moving a synthetic route from a laboratory curiosity to an industrial process requires rigorous optimization for scalability, efficiency, and cost-effectiveness. google.com This involves intensifying the process to maximize output and implementing controls to ensure product quality.

Process intensification aims to increase the productivity of a chemical process, often by using higher substrate concentrations to obtain more product per unit volume. When scaling up biocatalytic reactions, new challenges can arise. For the GOase-IRED cascade, increasing the reaction volume from an analytical scale to a 90 mL preparative scale revealed issues such as enzyme precipitation, which required adjusting enzyme concentrations to maintain activity. rsc.orgresearchgate.net Despite these challenges, the scaled-up process for the related L-3-N-Cbz-aminoazepane successfully yielded an isolated product of 54%. researchgate.netmanchester.ac.uk

In a different biocatalytic approach using an immobilized ω-transaminase to produce (S)-3-amino-1-Boc-piperidine, researchers explored high substrate concentrations to intensify the process. beilstein-journals.org They found that while concentrations up to 75 g/L were possible, the highest isolated yield of 70% was achieved at a more moderate substrate concentration of 50 g/L, likely due to better substrate solubility and reaction kinetics under these conditions. beilstein-journals.orgresearchgate.net These examples underscore the importance of re-optimizing reaction conditions during scale-up to maximize yield and efficiency.

Controlling the formation of impurities is critical for ensuring the safety and efficacy of pharmaceutical ingredients. nih.gov Impurities can arise from various sources, including side reactions, incomplete conversions, or the degradation of intermediates.

A key benefit of the one-pot GOase-IRED enzyme cascade is its ability to minimize the formation of enantiomeric impurities. By converting the unstable cyclic imine intermediate directly to the final product without isolation, the risk of racemization is significantly reduced. rsc.org

Impurities can also be introduced during protection and deprotection steps. For example, the use of piperidine (B6355638) for Fmoc deprotection can sometimes lead to epimerization (loss of stereochemical purity) at adjacent chiral centers. nih.gov Studies have shown that using an alternative non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can suppress this side reaction and reduce the level of epimerization. nih.gov

In the industrial synthesis of complex drugs like linagliptin, which contains a 3-aminopiperidine moiety, stringent controls are implemented to keep impurities below specified thresholds (often <0.1% to 0.5%). nih.govgoogle.com This is achieved through careful optimization of reaction conditions and the development of purification strategies, such as recrystallization or salt formation, to remove specific process-related impurities. nih.gov

Molecular Structure and Conformation Analysis of 3 Aminopiperidin 2 One Derivatives

Advanced Spectroscopic Characterization for Structural Elucidation

The determination of the precise molecular architecture of 3-aminopiperidin-2-one and its analogues relies heavily on a combination of sophisticated spectroscopic methods. High-resolution NMR and mass spectrometry are indispensable tools for assigning stereochemistry and understanding the intrinsic properties of these molecules.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous determination of the constitution and stereochemistry of 3-aminopiperidin-2-one derivatives. Analysis of proton (¹H) and carbon-¹³ (¹³C) NMR spectra, including chemical shifts (δ), coupling constants (J), and nuclear Overhauser effects (NOE), provides deep insights into the molecular geometry.

For instance, in derivatives of 3-aminopiperidin-2-one, the relative stereochemistry of substituents on the piperidinone ring can be assigned based on the magnitude of the vicinal coupling constants between adjacent protons. These J-values are dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation. Larger coupling constants are typically observed for diaxial relationships, while smaller values are indicative of axial-equatorial or diequatorial arrangements.

In a study of methyl 3-benzamido-2-piperidinone-6-carboxylate, a derivative of 3-aminopiperidin-2-one, proton NMR studies in dimethylsulfoxide solution indicated that the six-membered lactam ring adopts a distorted chair conformation. nih.gov In both the cis and trans isomers, the benzamido substituent was found to be in an equatorial orientation. nih.gov The orientation of the carboxyl group, however, differed, being axial in the cis isomer and equatorial in the trans isomer. nih.gov

Table 1: Representative ¹H NMR Data for a 3-Aminopiperidin-2-one Derivative

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Inferred Orientation |

|---|---|---|---|---|

| H-3 | 4.52 | ddd | 11.5, 5.5, 3.0 | Axial |

| H-4a | 2.15 | m | - | - |

| H-4e | 1.88 | m | - | - |

| H-5a | 2.05 | m | - | - |

| H-5e | 1.75 | m | - | - |

| H-6 | 3.98 | dd | 11.0, 4.5 | Axial |

| NH | 8.50 | d | 8.0 | - |

Note: This table is a generalized representation based on typical values for substituted piperidinones and does not represent a specific, experimentally measured spectrum of the parent compound.

Mass Spectrometry Fragmentation Patterns and Isotopic Labeling Studies

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of 3-aminopiperidin-2-one and its derivatives. Furthermore, analysis of the fragmentation patterns in the mass spectrum provides valuable structural information. Under electron ionization (EI), the molecular ion is formed, which can then undergo various fragmentation pathways.

Common fragmentation patterns for piperidinone-containing structures involve the cleavage of bonds adjacent to the carbonyl group and the nitrogen atom. The presence of the amino group at the 3-position introduces specific fragmentation routes, including the loss of ammonia (B1221849) (NH₃) or the cleavage of the C2-C3 bond. The resulting fragment ions can help to confirm the substitution pattern on the piperidinone ring.

While a detailed fragmentation analysis of the parent 3-aminopiperidin-2-one is not extensively published, a GC-MS spectrum is available in public databases. nih.gov Analysis of this spectrum would likely reveal characteristic fragments corresponding to the loss of CO, NH₂, and portions of the alkyl chain.

Isotopic labeling studies, where specific atoms are replaced with their heavier isotopes (e.g., ²H, ¹³C, ¹⁵N), can be employed to definitively elucidate fragmentation mechanisms. By observing the mass shifts in the fragment ions, the atoms involved in each fragmentation step can be identified.

X-ray Diffraction Crystallography for Solid-State Conformation

For derivatives of 3-aminopiperidin-2-one, X-ray crystallography has revealed that the piperidinone ring can adopt various conformations, including boat and distorted chair forms. nih.gov The specific conformation adopted in the solid state is influenced by the nature and stereochemistry of the substituents, as well as by the forces involved in the crystal packing.

In the case of the cis isomer of methyl 3-benzamido-2-piperidinone-6-carboxylate, the six-membered lactam ring was found to exist in a boat conformation in the crystal structure. nih.gov Conversely, the trans isomer adopted a distorted chair conformation in the solid state. nih.gov

Table 2: Crystallographic Data for a 3-Aminopiperidin-2-one Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.25 |

| b (Å) | 8.50 |

| c (Å) | 15.75 |

| β (°) | 105.2 |

| Volume (ų) | 1325.4 |

| Z | 4 |

Note: This table presents hypothetical data for illustrative purposes, as a specific crystal structure for the parent 3-aminopiperidin-2-one is not publicly available.

Crystal Packing and Intermolecular Interaction Analysis

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions, including hydrogen bonding, van der Waals forces, and dipole-dipole interactions. For 3-aminopiperidin-2-one derivatives, the presence of the lactam and amino groups provides sites for strong hydrogen bonding.

Hirshfeld Surface Analysis and Quantitative Assessment of Non-Covalent Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. The Hirshfeld surface is a three-dimensional surface that encloses a molecule in a crystal, and it is colored according to the nature and proximity of intermolecular contacts.

Conformational Analysis in Solution and Theoretical Considerations

The conformation of 3-aminopiperidin-2-one derivatives in solution can differ from that in the solid state due to the absence of crystal packing forces and the influence of the solvent. The piperidinone ring is flexible and can exist as an equilibrium of different conformers, primarily chair and boat forms. The position of this equilibrium is dependent on the steric and electronic effects of the substituents and the polarity of the solvent.

Theoretical calculations, such as those based on Density Functional Theory (DFT), are valuable for investigating the conformational landscape of these molecules. nih.govvu.nl By calculating the relative energies of different possible conformations, the most stable conformers can be predicted. These theoretical predictions can then be correlated with experimental data from NMR spectroscopy to provide a comprehensive understanding of the conformational behavior in solution. For substituted piperidines, the conformational free energies can be determined using the J-value method from NMR spectroscopy. Current time information in Bangalore, IN.

Studies on related piperidinone systems have shown that the piperidone ring can lie in a half-chair or slightly twisted half-chair conformation. The preference for an axial or equatorial orientation of the 3-amino group will be influenced by factors such as intramolecular hydrogen bonding between the amino group and the carbonyl oxygen, as well as steric interactions with other substituents on the ring. The solvent can also play a significant role; polar solvents may stabilize more polar conformers.

Dynamic NMR and Conformational Isomerism Studies

Dynamic NMR (DNMR) spectroscopy is a powerful method for investigating molecular processes that occur on the NMR timescale, such as the interconversion between different conformational isomers. unibas.it For cyclic structures like the 3-aminopiperidin-2-one core, several dynamic processes can be observed, including ring inversion and restricted rotation around single bonds. These processes often have energy barriers that allow for the distinct observation of different conformers at low temperatures, which then coalesce into averaged signals as the temperature increases. nih.govacs.orgacs.org

The six-membered piperidinone ring typically adopts a chair or a distorted boat conformation. nih.gov Proton NMR studies on derivatives such as methyl 3-benzamido-2-piperidinone-6-carboxylate have shown that the ring can exist in a distorted chair conformation in solution, with the substituent at the 3-position oriented equatorially. nih.gov However, in the solid state, the same molecule was found to adopt a boat conformation, highlighting that the conformational preference can be influenced by the physical state and intermolecular forces like crystal packing. nih.gov

Variable-temperature (VT) NMR experiments are central to DNMR studies. acs.org By monitoring the chemical shifts and signal line shapes over a range of temperatures, key thermodynamic and kinetic parameters for conformational exchange can be determined. For instance, the coalescence temperature—the point at which the signals of two interconverting isomers merge—is directly related to the rate of exchange. From this, the free energy of activation (ΔG‡) for the conformational process, such as a ring flip, can be calculated. While specific DNMR studies exclusively on 3-aminopiperidin-2-one are not extensively detailed in the literature, the principles are well-established from studies on analogous lactams and piperidones. nih.govrsc.orgthieme-connect.com These studies show that coalescence effects in the NMR spectra can be assigned to the racemization of chiral ground-state conformations, with ring inversion barriers ranging significantly depending on the molecular structure. nih.govacs.org

Table 1: Representative Data from a Hypothetical Dynamic NMR Experiment on a 3-Aminopiperidin-2-one Derivative

| Parameter | Description | Illustrative Value |

| Conformers | Distinct spatial arrangements observed at low temperature. | Conformer A (Chair), Conformer B (Twist-Boat) |

| Observed Protons | Protons showing distinct signals for each conformer. | H-3 (axial/equatorial) |

| Chemical Shift Difference (Δν) | Difference in frequency between signals of the two conformers at low temperature. | 120 Hz |

| Coalescence Temperature (Tc) | Temperature at which the two distinct signals merge into a single broad peak. | 298 K (25 °C) |

| Rate Constant (k) at Tc | The rate of interconversion between conformers at the coalescence temperature. | 267 s⁻¹ |

| Free Energy of Activation (ΔG‡) | The energy barrier for the conformational interconversion. | 15.2 kcal/mol |

This table is for illustrative purposes to demonstrate the type of data obtained from DNMR experiments and does not represent empirically measured values for 3-aminopiperidin-2-one.

Relationship Between Conformation and Biological Activity

The precise three-dimensional conformation of a molecule is critical for its ability to bind to biological targets such as enzymes and receptors, thereby determining its biological activity. For derivatives of 3-aminopiperidin-2-one, constraining the molecule into a specific, bioactive conformation is a key strategy in drug design. upc.edu By incorporating the piperidinone scaffold into larger molecules, such as peptides, chemists can enforce specific turns or secondary structures that mimic the native binding conformation, often leading to enhanced potency and selectivity. researchgate.netacs.orgacs.org

A prominent example of this relationship is found in the development of inhibitors for Dipeptidyl Peptidase-4 (DPP-4), an enzyme involved in glucose metabolism and a key target for type 2 diabetes treatment. nih.govmdpi.com Many potent DPP-4 inhibitors, including sitagliptin (B1680988) and linagliptin, feature a 3-aminopiperidine or related moiety. vetmeduni.ac.atdntb.gov.ua The primary amine of the (R)-3-aminopiperidine group typically forms critical salt bridge interactions with glutamate (B1630785) residues (Glu205 and Glu206) in the S2 pocket of the DPP-4 active site. nih.gov This interaction anchors the inhibitor, and the conformation of the piperidine (B6355638) ring and its substituents dictates how well the rest of the molecule fits into the enzyme's binding pockets.

Research on Sulphostin-inspired N-phosphonopiperidones, which are potent and selective inhibitors of DPP8 and DPP9, further illustrates this principle. In these compounds, the (S)-3-aminopiperidin-2-one moiety acts as a leaving group in a covalent inhibition mechanism. The specific stereochemistry and conformation of this ring are essential for the correct positioning of the molecule within the enzyme's active site to allow for the covalent modification of the catalytic serine residue. The inhibitory potency of these compounds, measured as IC₅₀ values, is directly tied to their molecular structure, which dictates their conformational properties and reactivity.

The strategy of creating conformationally constrained analogues has also been applied to develop mimics of the tetrapeptide Ac-Ser-Asp-Lys-Pro (AcSDKP), a regulator of hematopoiesis. researchgate.net By synthesizing a version of this peptide where a dipeptide unit is replaced by a 4-substituted-3-aminopiperidin-2-one, researchers successfully created a conformationally restricted analogue, demonstrating the utility of this scaffold in peptidomimetic design. researchgate.net These examples underscore a fundamental principle in medicinal chemistry: the biological activity of 3-aminopiperidin-2-one derivatives is intrinsically linked to their preferred molecular conformation.

Table 2: Structure-Activity Relationship of N-phosphono-(S)-3-aminopiperidine-2-one Derivatives as DPP Inhibitors

| Compound | R Group | DPP4 IC₅₀ (nM) | DPP8 IC₅₀ (nM) | DPP9 IC₅₀ (nM) |

| 8 | 4-Pentylphenyl | >100000 | 1100 | 200 |

| 16 | 2-(4-Pentylphenylthio)ethyl | >100000 | 250 | 30 |

Chemical Reactivity and Functional Transformations of the 3 Aminopiperidin 2 One Scaffold

Reactivity of the Amine Functionality

The primary amine at the C3 position is a key site for introducing structural diversity. Its nucleophilic character allows for a range of functionalization reactions, including the formation of amides, and new carbon-nitrogen bonds.

The amine group of 3-aminopiperidin-2-one readily undergoes acylation, alkylation, and arylation, providing access to a wide variety of N-substituted derivatives.

Acylation reactions with agents like acetic anhydride (B1165640) or acyl chlorides proceed smoothly to form the corresponding amides. amanote.comprinceton.edu This transformation is often used to install protecting groups, such as the Alloc group in the synthesis of N-phosphono-(S)-3-aminopiperidine-2-ones, or to introduce specific side chains that modulate biological activity. chemistry.coach

Alkylation of the amine functionality is a common strategy for derivatization. Reductive alkylation (also known as reductive amination) with aldehydes or ketones is a particularly effective method. acs.org For instance, N-alkylation of amines with alcohols can be achieved in a metal-free, one-pot sequence involving oxidation, imine formation, and reduction. libretexts.org The amine can also be alkylated using alkyl halides, although this method can sometimes lead to over-alkylation. libretexts.orgresearchgate.net The reaction conditions can be tailored to achieve mono- or di-alkylation as needed.

Arylation of the amino group, typically achieved through palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), allows for the introduction of various aryl and heteroaryl substituents. nih.govorganic-chemistry.org Studies on the palladium-mediated arylation of 3-aminopiperidines have shown that the choice of phosphine (B1218219) ligand is crucial for controlling the chemoselectivity between the exocyclic primary amine and the endocyclic secondary amine of the piperidine (B6355638) ring. researchgate.net For the 3-aminopiperidin-2-one scaffold, where the endocyclic amine is part of a lactam, arylation occurs selectively at the exocyclic C3-amino group. The use of specific ligands like "Buchwald's ligand" [2-(dimethylamino)-2'-(dicyclohexylphosphine)biphenyl] has been shown to be effective for the coupling with aryl bromides and chlorides. nih.govorganic-chemistry.org

| Reaction Type | Reagents & Conditions | Product Type | Reference(s) |

| Acylation | Acetic anhydride, acetyl chloride | N-acyl-3-aminopiperidin-2-one | amanote.comprinceton.edu |

| Alkylation | R-CHO, NaBH(OAc)₃ | N-alkyl-3-aminopiperidin-2-one | acs.org |

| Alkylation | R-OH, oxidation/reduction sequence | N-alkyl-3-aminopiperidin-2-one | libretexts.org |

| Arylation | Ar-Br, Pd(0), Buchwald's ligand, NaOtBu | N-aryl-3-aminopiperidin-2-one | nih.govorganic-chemistry.org |

Reductive amination is a cornerstone reaction for functionalizing the 3-aminopiperidin-2-one scaffold and for its synthesis. A key synthetic strategy for preparing 4-substituted-3-aminopiperidin-2-ones involves the reductive amination between an aldehyde and an amino ester, followed by cyclization. cdnsciencepub.com This method is highly valued because it can be performed without racemization at the alpha-amino center. cdnsciencepub.comnih.govznaturforsch.com The reaction typically proceeds through the formation of an imine or iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). acs.orgCurrent time information in Chatham County, US.

The intermediate imine is formed by the condensation of the amine with a carbonyl compound (aldehyde or ketone). nih.gov While often generated in situ, cyclic imines are key intermediates in enzymatic cascades that produce chiral aminopiperidines from amino alcohol precursors. uwindsor.ca In these biocatalytic systems, an oxidase converts the alcohol to an aldehyde, which spontaneously cyclizes to an imine, and an imine reductase (IRED) then reduces the C=N bond to furnish the final chiral amine. uwindsor.ca This highlights the synthetic utility of imine chemistry in creating the core piperidine structure. nih.govuwindsor.ca

| Reaction | Reactants | Key Intermediate | Reducing Agent | Product | Reference(s) |

| Intermolecular Reductive Amination | 3-Aminopiperidin-2-one, Aldehyde/Ketone | Imine/Iminium ion | NaBH(OAc)₃ | N-Substituted derivative | acs.org |

| Intramolecular Reductive Amination (Synthesis) | Linear amino aldehyde | Cyclic Imine | NaBH₃CN | 4-Substituted-3-aminopiperidin-2-one | nih.gov |

| Enzymatic Cascade (Synthesis) | N-Cbz-L-ornithinol | Cyclic Imine | Imine Reductase (IRED) | L-3-N-Cbz-aminopiperidine | uwindsor.ca |

Reactivity at the Carbonyl Group and Adjacent Centers

The lactam carbonyl and the adjacent α-carbons (C3 and C4) offer additional sites for chemical modification, primarily through enolate chemistry.

The protons on the carbon atom alpha to the lactam carbonyl (C3) are acidic and can be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS), to form a nucleophilic enolate. chemistry.coachlibretexts.orgznaturforsch.com This enolate can then react with various electrophiles, most commonly alkyl halides, in an Sₙ2 reaction to form a new carbon-carbon bond at the C3 position. chemistry.coachlibretexts.org

This strategy is particularly powerful for the stereoselective synthesis of 3-substituted and 3,4-disubstituted piperidin-2-ones. znaturforsch.com By using a chiral auxiliary on the lactam nitrogen, the facial selectivity of the enolate alkylation can be controlled, leading to the formation of specific diastereomers. cdnsciencepub.comznaturforsch.comwikipedia.org For example, the alkylation of N-galactosyl-valerolactam with n-butyl iodide using LiHMDS as a base yields the 3-n-butyl-piperidin-2-one with high diastereoselectivity. znaturforsch.com The choice of base and reaction temperature can influence whether the kinetic or thermodynamic enolate is formed when there are multiple possible deprotonation sites, although in the case of the piperidin-2-one ring, deprotonation typically occurs at C3. chemistry.coach

| Substrate | Base | Electrophile | Product | Diastereomeric Ratio | Reference(s) |

| N-Galactosyl-valerolactam | LiHMDS | n-BuI | 3-n-Butyl-piperidin-2-one derivative | High | znaturforsch.com |

| N-Galactosyl-dehydropiperidin-2-one | LiHMDS | MeI | 3-Methyl-dehydropiperidin-2-one derivative | 92:8 | znaturforsch.com |

| Phenylglycinol-derived oxazolopiperidone | LDA | EtI | 3-Ethyl-3-aryl-piperidin-2-one derivative | >98:2 | acs.org |

Olefin metathesis has become a powerful tool for the construction of cyclic and heterocyclic systems. organic-chemistry.orgd-nb.info Ring-closing metathesis (RCM) is particularly relevant to the synthesis of the piperidinone core and its analogues. rsc.org The strategy typically involves the cyclization of a diene precursor using a ruthenium-based catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst. d-nb.inforsc.org For example, the synthesis of 3-amino-4-vinylpiperidin-2-one provides a diene precursor that could potentially undergo further metathesis reactions. researchgate.net RCM of diallylamine (B93489) derivatives is a well-established method for forming dihydropyrrole rings, which are structurally related to the piperidine system. organic-chemistry.org Similarly, ring-closing enyne metathesis (RCEYM) provides access to cyclic 1,3-dienes, which are versatile synthetic intermediates. google.com

Ring-opening reactions of the piperidinone lactam can also be synthetically useful. Under acidic conditions, the lactam can be hydrolyzed to yield a linear amino acid derivative. Furthermore, ring-opening metathesis polymerization (ROMP) of related cyclic olefins is a method used to produce polymers with repeating heterocyclic units. amanote.comuwindsor.ca While less common for direct modification of a pre-formed 3-aminopiperidin-2-one, these metathesis strategies are integral to the synthesis of the core structure and its complex derivatives. amanote.comrsc.org

Transformations of the Piperidinone Ring System

Beyond functionalization at the amine and α-carbon, the piperidinone ring itself can undergo significant structural transformations.

A key transformation is the reduction of the lactam carbonyl group. Treatment with strong reducing agents like lithium aluminum hydride (LiAlH₄) reduces the amide to an amine, converting (S)-3-aminopiperidin-2-one into (S)-piperidin-3-amine. This reaction provides access to the corresponding saturated piperidine diamine scaffold, which is also a valuable building block in medicinal chemistry. google.comrutgers.edu

Another important class of transformations involves the direct functionalization of the ring's C-H bonds. rsc.org Palladium-catalyzed C(sp³)-H arylation has been successfully applied to the C5 position of 1-Boc-3-(picolinoylamino)piperidine, demonstrating that remote positions on the piperidine ring can be selectively functionalized. mdpi.com This type of reaction allows for the construction of complex, substituted piperidines that would be difficult to access through other means. rsc.org

Additionally, the piperidinone ring can be incorporated into more complex systems. For instance, the introduction of a second carbonyl group can generate a 3-aminopiperidine-2,5-dione, which serves as a conformationally constrained surrogate for a dipeptide. google.com

Regioselective Substitutions and Derivatizations

The presence of two nitrogen atoms with different chemical environments—a primary amine and a secondary amide (lactam)—allows for highly regioselective reactions. The exocyclic primary amine at C3 is generally more nucleophilic than the endocyclic lactam nitrogen, which is influenced by the adjacent carbonyl group. This difference in reactivity enables selective functionalization.

Key regioselective transformations include:

N-Acylation and Alkylation: The primary amino group can be selectively acylated or alkylated under standard conditions to introduce a wide variety of substituents. cymitquimica.com This functionalization is a common step in the synthesis of pharmacologically active molecules.

Reductive Amination: The amino group can participate in reductive amination with aldehydes or ketones, a key step demonstrated in the synthesis of complex peptidomimetics. nih.govresearchgate.net

Substitution at C4: While direct substitution on the pre-formed ring is challenging, 4-substituted derivatives are accessible through synthetic strategies that build the ring system. A notable method involves the diastereoselective 1,4-addition of an organocuprate to a chiral α,β-unsaturated ester, which establishes the C4-substituent, followed by a racemization-free reductive amination and cyclization to form the desired 4-substituted-3-aminopiperidin-2-one. nih.govresearchgate.netresearchgate.net This approach provides excellent stereocontrol and good yields.

The following table summarizes key findings in the derivatization of the 3-aminopiperidin-2-one scaffold.

Table 1: Regioselective Substitutions and Derivatizations

| Reaction Type | Reactant(s) | Reagents/Conditions | Product Description | Key Research Finding |

|---|---|---|---|---|

| Synthesis of C4-Substituted Derivatives | Chiral oxazolidine (B1195125) α,β-unsaturated ester | 1. Organocuprate (R₂CuLi) 2. Reductive amination and cyclization | (3S,4R)-3-amino-4-alkyl-2-piperidinone derivatives | A highly diastereoselective method for preparing C4-substituted lactams, achieving diastereomeric ratios often exceeding 20:1. researchgate.net |

| Lactam Formation (Cyclization) | (R)-methyl 2,5-diaminopentanoate dihydrochloride (B599025) | Metal alkoxide (e.g., NaOMe) in an alcohol (e.g., MeOH), followed by heating. | (R)-3-aminopiperidin-2-one | An efficient cyclization method to form the core lactam structure from a linear amino acid ester precursor. google.comacs.org |

| Reduction to Piperidine | (R)-3-aminopiperidin-2-one hydrochloride | Lithium aluminum hydride (LiAlH₄) in THF | (R)-3-aminopiperidine | The lactam carbonyl is fully reduced to a methylene (B1212753) group, providing access to the corresponding 3-aminopiperidine derivatives. google.com |

| N-Protection | L-ornithinol (precursor to the piperidine ring) | Benzyl chloroformate (Cbz-Cl) | N-Cbz-protected L-ornithinol | Protection of the amino group is a key step in multi-enzyme cascade syntheses to produce enantiopure protected 3-aminopiperidines. rsc.org |

Ring Expansions and Contractions

Altering the ring size of the 3-aminopiperidin-2-one scaffold offers a pathway to novel chemical entities with different conformational properties and biological activities. These transformations, while less common than substitutions, represent an important strategy for scaffold diversification.

Ring Expansions

Ring expansion reactions aim to convert the six-membered piperidinone ring into a seven-membered azepanone ring or larger.

Synthesis of Homologous Lactams: The seven-membered analog, 3-aminoazepan-2-one, is a key target. Synthetic routes to this scaffold often parallel those for 3-aminopiperidin-2-one, starting from a different amino acid precursor like lysine (B10760008) instead of ornithine. acs.orgrsc.org For example, multi-enzyme cascades using galactose oxidase and imine reductase have been employed to convert N-Cbz-protected L-lysinol into L-3-N-Cbz-aminoazepane. rsc.org

Successive Ring Expansion (SuRE): A general method has been developed for the insertion of amino acid fragments into cyclic β-keto esters, leading to ring-expanded lactams. whiterose.ac.uk This telescoped acylation/ring expansion sequence could potentially be adapted for derivatives of 3-aminopiperidin-2-one to create larger rings. whiterose.ac.uk

Expansion via Aziridinium (B1262131) Intermediates: Ring expansion of smaller rings, such as prolinols (five-membered), can be used to synthesize the 3-aminopiperidine scaffold itself. This reaction proceeds through the formation of an aziridinium intermediate that is opened by a nucleophile to yield the six-membered ring. researchgate.netacs.org

Ring Contractions

Ring contraction reactions can transform the six-membered piperidinone into a five-membered pyrrolidine (B122466) derivative, a valuable scaffold in its own right.

Photomediated Ring Contraction: A visible light-mediated method for the ring contraction of α-acylated saturated heterocycles has been reported. nih.gov In this process, an N-acylated piperidine can be converted into a corresponding pyrrolidine. The reaction, which is a variant of the Norrish type II reaction, relies on the specific photochemical reactivity of ketone groups. nih.gov

Rearrangements via Radical Intermediates: Ring contractions can also occur through radical intermediates. illinois.edu For instance, the photolysis of N-chlorolactams can generate a lactamyl radical, which may undergo a 1,2-shift to yield a ring-contracted product. illinois.edu

Favorskii Rearrangement: This classic rearrangement provides a pathway for the contraction of cyclic α-haloketones into smaller rings. wikipedia.org Application to a 3-halo-substituted-piperidin-2-one could theoretically lead to a cyclopropyl-containing product.

The table below outlines conceptual and demonstrated approaches for these ring transformations.

Table 2: Ring Expansions and Contractions

| Transformation Type | Relevant System/Starting Material | Reagents/Conditions | Product Type | Mechanistic Insight/Note |

|---|---|---|---|---|

| Ring Expansion | N-Alkyl Prolinols | XtalFluor-E, tetrabutylammonium (B224687) azide (B81097) (nBu₄NN₃) | 3-Azidopiperidines | Forms the piperidine ring from a pyrrolidine via an aziridinium intermediate, which is subsequently reduced to 3-aminopiperidine. acs.org |

| Ring Expansion | Cyclic β-keto esters | 1. Amino acid chloride, MgCl₂, pyridine (B92270) 2. Piperidine | Ring-expanded lactams (8-12 membered) | A general method for inserting amino acid fragments into cyclic β-keto esters, expanding the ring by 3 or 4 atoms. whiterose.ac.uk |

| Ring Contraction | α-Acylated saturated heterocycles (e.g., N-acylpiperidines) | Visible light, photoredox catalyst | Pyrrolidine derivatives | A Norrish type II variant that challenges traditional methods for diversifying heterocyclic scaffolds. nih.gov |

| Ring Contraction | Cyclic α-diazoketones | Heat or light (Wolff rearrangement) | Ring-contracted ester (after trapping with alcohol) | A classic method where extrusion of N₂ from a diazoketone leads to a ketene, which rearranges to form a smaller ring. wikipedia.org |

| Ring Contraction | N-Chlorolactams | UV light | Ring-contracted products | Proceeds via a lactamyl radical intermediate generated by homolytic cleavage of the N-Cl bond. illinois.edu |

Rational Design and Synthesis of Advanced 3 Aminopiperidin 2 One Analogues and Conjugates

Design Principles for Modulating Biological Activity and Selectivity

The modification of the 3-aminopiperidin-2-one scaffold is guided by established medicinal chemistry principles to optimize its interaction with biological targets, thereby enhancing potency and selectivity.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Development

Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific structural modifications of the 3-aminopiperidin-2-one core influence its biological activity. For instance, in the development of calcitonin gene-related peptide (CGRP) receptor antagonists, initial explorations of SAR led to the generation of a moderately potent lead structure. nih.gov Subsequent modifications, including ring contraction and inversion of stereocenters, resulted in significant improvements in CGRP receptor affinity. nih.gov This highlights the iterative nature of SAR, where systematic changes to the molecule's architecture provide critical insights for optimizing its therapeutic potential.

Similarly, in the design of selective H1-antihistamines, a series of 2-(3-aminopiperidine)-benzimidazoles were identified. nih.gov Manipulation of the benzimidazole (B57391) N1 substituent was found to modulate hERG activity, a key factor in cardiac safety. nih.gov This demonstrates the importance of Structure-Property Relationship (SPR) development, which focuses on tuning the physicochemical properties of the molecule to achieve a desirable balance of activity and safety.

A series of uracil-based benzoic acid and ester derivatives have been explored as dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. researchgate.net SAR studies led to the identification of an optimal compound with potent and selective DPP-4 inhibitory activity. researchgate.net Docking studies revealed that the formation of an additional salt bridge between the carboxylic acid and a primary amine of a lysine (B10760008) residue in the enzyme's active site was crucial for the enhanced activity. researchgate.net

Bioisosteric Replacements and Scaffold Modifications

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful strategy to improve the pharmacological profile of a lead compound. In a series of aminopiperidine sulfonamide-based Cav2.2 channel inhibitors, the formation of a persistent sulfonamide metabolite was a significant liability. nih.gov To address this, a bioisostere strategy was employed, where the sulfonamide moiety was replaced with a gem-dimethyl sulfone group. nih.gov This new series retained the desired Cav2.2 potency without the problematic metabolite formation. nih.govacs.org

Scaffold modification is another key approach. In the pursuit of improved Cav2.2 inhibitors, the central aminopiperidine scaffold was replaced with moieties like 2-azaspiro[4.5]decane. nih.gov While this modification had a limited impact on potency, it underscored that the central scaffold primarily serves to orient the key pharmacophoric elements of the molecule. nih.gov Molecular modeling has also suggested that tricyclic guanine (B1146940) scaffolds can act as effective bioisosteric replacements for xanthines in certain contexts. molaid.com

Synthesis of Conformationally Constrained Peptidomimetics and Lactam-Bridged Dipeptides

The 3-aminopiperidin-2-one scaffold is particularly valuable for creating conformationally constrained peptidomimetics. By restricting the conformational flexibility of a peptide, its biological potency, selectivity, and metabolic stability can often be enhanced. acs.org A common strategy involves tethering a side chain to the neighboring amide nitrogen to form a "Freidinger" lactam. acs.org

A practical synthetic strategy has been developed for six-membered lactam-bridged dipeptides, specifically 4-substituted-3-aminopiperidin-2-ones. acs.orgnih.govacs.org This method features two key steps: a diastereoselective addition of a cuprate (B13416276) to an (E)-α,β-unsaturated ester and a racemization-free reductive amination. acs.orgnih.govacs.org This approach has been successfully applied to the synthesis of a conformationally constrained analogue of the tetrapeptide N-acetyl-Ser-Asp-Lys-Pro (AcSDKP). acs.orgnih.govacs.org

Furthermore, the 3-aminopiperidin-2,5-dione scaffold has been synthesized as a conformationally constrained surrogate for the Ala-Gly dipeptide. researchgate.net These constrained analogues are designed to mimic the bioactive conformation of native peptides, thereby improving their therapeutic properties.

Incorporation into Complex Molecular Architectures

The versatility of the 3-aminopiperidin-2-one unit allows for its incorporation into more complex molecular frameworks, leading to the development of macrocycles and hybrid molecules with unique biological activities.

Preparation of Macrocyclic Structures Incorporating 3-Aminopiperidin-2-one

The synthesis of macrocyclic structures containing the 3-aminopiperidin-2-one moiety is an area of active research. These structures can exhibit enhanced binding affinities and selectivities due to their pre-organized conformations. While specific examples of macrocyclization directly involving the 3-aminopiperidin-2-one core are not extensively detailed in the provided search results, the principles of macrocyclization in peptide chemistry are well-established and can be applied to this scaffold.

Conjugation Strategies for Hybrid Molecules

Conjugation involves linking two or more distinct molecular entities to create a hybrid molecule with combined or novel properties. The amino group of 3-aminopiperidin-2-one provides a convenient handle for such modifications.

Strategies for creating hybrid molecules often involve linking a bioactive molecule to a peptide or another pharmacophore. mdpi.com For example, small molecule-antibody hybrids have been generated by engineering a cysteine residue in an antibody fragment (Fab) to provide a reactive thiol group for conjugation with a small molecule analogue. d-nb.info This approach allows for the targeted delivery of the small molecule to its site of action.

Various chemical conjugation strategies are available, often targeting the amine, thiol, or carboxyl groups of proteins and other molecules. nih.gov These methods can be employed to attach the 3-aminopiperidin-2-one scaffold to larger biomolecules or synthetic polymers, thereby modulating its pharmacokinetic and pharmacodynamic properties.

Applications as Precursors for Advanced Pharmaceutical Intermediates

The six-membered heterocyclic compound, 3-aminopiperidin-2-one, serves as a crucial building block in the synthesis of a wide array of advanced pharmaceutical intermediates. medchemexpress.comevitachem.com Its structural features, including a chiral center, a lactam ring, and an amino group, make it a versatile scaffold for creating complex molecules with significant therapeutic potential. The enantiomeric forms, (S)- and (R)-3-aminopiperidin-2-one, are particularly vital for the biological activity and efficacy of the resulting pharmaceutical products. Synthetic strategies often focus on producing these enantiomerically pure forms to serve as starting materials for various drug classes. rsc.orggoogle.com

The utility of 3-aminopiperidin-2-one and its derivatives spans several therapeutic areas, primarily due to its role as a constrained dipeptide surrogate and a key component in the assembly of larger, more complex drug molecules. nih.govresearchgate.net Its derivatives are integral to the development of inhibitors for various enzymes and antagonists for cellular receptors.

Key Therapeutic Applications as a Precursor:

Dipeptidyl Peptidase IV (DPP-4) Inhibitors: The 3-aminopiperidine moiety is a core structure in several DPP-4 inhibitors used for the management of type 2 diabetes. rsc.org For instance, the synthesis of Alogliptin, a potent DPP-4 inhibitor, utilizes a semi-protected 3-aminopiperidine derivative as a key intermediate. rsc.org Similarly, (R)-3-aminopiperidine is a crucial precursor for the synthesis of Linagliptin. google.com The synthesis involves the coupling of the chiral amine with other molecular fragments to construct the final active pharmaceutical ingredient. google.com Furthermore, rationally designed N-phosphono-(S)-3-aminopiperidine-2-one derivatives have been developed as selective covalent inhibitors for dipeptidyl peptidases 8 and 9 (DPP8/9), which are intracellular serine hydrolases. nih.gov

Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonists: In the treatment of migraines, 3-aminopiperidin-2-one derivatives are potent antagonists of the CGRP receptor. A notable example is Atogepant, an orally bioavailable CGRP antagonist. mdpi.comsemanticscholar.org The synthesis of Atogepant involves a key 3-aminopiperidin-2-one intermediate. mdpi.comsemanticscholar.org The process includes the N-trifluoroethylation of a protected piperidin-2-one precursor, followed by deprotection to yield the reactive 3-aminopiperidin-2-one intermediate, which is then coupled with a carboxylic acid component to form the final drug molecule. mdpi.comsemanticscholar.org

Anticancer and Immunomodulatory Agents: The structural framework of 3-aminopiperidin-2-one is related to the pharmacophore of thalidomide (B1683933) and its analogues, such as lenalidomide (B1683929), which are known for their immunomodulatory and antineoplastic properties. nih.govmdpi.com Specifically, the 3-aminopiperidine-2,6-dione (B110489) moiety is the key pharmacophore in these drugs. nih.govnih.gov The synthesis of lenalidomide involves the condensation of 3-aminopiperidine-2,6-dione hydrochloride salt with a substituted isoindolinone intermediate. mdpi.com Derivatives of 3-aminopiperidin-2-one have also been investigated for their potential as anticancer agents, with some compounds showing the ability to induce apoptosis in cancer cell lines.

Other Pharmaceutical Intermediates: The versatility of 3-aminopiperidin-2-one extends to its use as a precursor for other significant pharmaceutical targets. It is a building block for certain antibacterial agents and various enzyme inhibitors, including those targeting tryptase and calmodulin-dependent kinases. medchemexpress.com Additionally, analogues such as 3-aminomethyl- and 4-aminopiperidine (B84694) have been incorporated into molecules designed as dopamine (B1211576) transporter (DAT) ligands, with potential applications as cocaine antagonists. acs.org

The table below summarizes some of the key pharmaceutical intermediates and final drug products derived from the 3-aminopiperidin-2-one scaffold.

Table 1: Pharmaceutical Intermediates and Drugs Derived from 3-Aminopiperidin-2-one

| Precursor/Scaffold | Target Drug/Drug Class | Therapeutic Area |

|---|---|---|

| (R)-3-Aminopiperidine | Linagliptin (DPP-4 Inhibitor) | Type 2 Diabetes |

| Protected 3-Aminopiperidine | Alogliptin (DPP-4 Inhibitor) | Type 2 Diabetes |

| N-phosphono-(S)-3-aminopiperidine-2-one | DPP8/9 Inhibitors | Inflammation, Cancer |

| 3-Aminopiperidin-2-one intermediate | Atogepant (CGRP Antagonist) | Migraine |

| 3-Aminopiperidine-2,6-dione | Lenalidomide (Immunomodulator) | Multiple Myeloma |

| 3-Aminopiperidin-2-one derivatives | Anticancer Agents | Oncology |

| 3/4-Aminopiperidine analogues | Dopamine Transporter (DAT) Ligands | Substance Abuse |

Theoretical and Computational Chemistry Studies of 3 Aminopiperidin 2 One and Its Derivatives

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are powerful tools for elucidating the electronic properties and reactivity of molecules. For 3-aminopiperidin-2-one and its analogs, these studies provide fundamental insights into their chemical behavior.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a widely used computational method to predict the three-dimensional structure and energetic properties of molecules with a good balance of accuracy and computational cost. tandfonline.com Geometry optimization using DFT allows for the determination of the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For piperidin-2-one derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to obtain optimized molecular structures. acs.org These calculations provide crucial data on bond lengths, bond angles, and dihedral angles, which define the molecule's conformation.

The conformational landscape of piperidine-containing molecules is of particular interest due to the flexibility of the six-membered ring. nih.gov The chair conformation is typically the most stable for piperidine (B6355638) rings, but the presence of substituents can influence the relative energies of different conformers (e.g., chair, boat, twist-boat). researchgate.net For 3-aminopiperidin-2-one, the interplay between the amino group and the carbonyl group of the lactam can lead to specific intramolecular interactions that stabilize certain conformations. The energy landscape, which maps the energy of the molecule as a function of its geometry, can be explored using computational methods to identify low-energy conformers and the energy barriers between them. exlibrisgroup.comnih.gov Understanding this landscape is critical as the biological activity of a molecule is often tied to a specific conformation.

Table 1: Representative DFT-Calculated Geometric Parameters for a Substituted Piperidin-4-one Oxime Derivative Note: Specific DFT data for 3-aminopiperidin-2-one is not readily available in the cited literature. The following table presents data for a related piperidin-4-one derivative to illustrate the type of information obtained from DFT calculations.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-C3 | 1.53 Å |

| C3-C4 | 1.52 Å | |

| C4-N1 | 1.47 Å | |

| Bond Angle | C2-C3-C4 | 111.2° |

| C3-C4-N1 | 110.5° | |

| Data is illustrative and based on findings for related piperidinone structures. acs.org |

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). nih.gov The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

For 3-aminopiperidin-2-one derivatives, DFT calculations can determine the energies and spatial distributions of the HOMO and LUMO. acs.org The presence of the amino group (an electron-donating group) and the carbonyl group (an electron-withdrawing group) significantly influences the electronic distribution and, consequently, the nature of the frontier orbitals. The nitrogen lone pair of the amino group is expected to contribute significantly to the HOMO, making this region a likely site for electrophilic attack. Conversely, the LUMO is often localized around the carbonyl group, indicating its susceptibility to nucleophilic attack.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. These descriptors provide a quantitative measure of the molecule's reactivity and can be used to compare the reactivity of different derivatives. acs.org

Table 2: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors for a Heterocyclic Amine Note: This table provides a conceptual representation of FMO analysis. Specific values for 3-aminopiperidin-2-one require dedicated computational studies.

| Parameter | Description | Illustrative Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 5.3 eV |

| Ionization Potential (I) | -EHOMO | 6.5 eV |

| Electron Affinity (A) | -ELUMO | 1.2 eV |

| Values are hypothetical and for illustrative purposes. |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations offer a dynamic picture of a molecule's behavior over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational changes and interactions with the environment, such as a solvent. ebi.ac.uk

For 3-aminopiperidin-2-one, MD simulations can be employed to extensively sample its conformational space, revealing the relative populations of different chair and boat conformations and the transitions between them. nih.gov This is particularly important for understanding how the molecule behaves in a biological context, as its flexibility can influence how it binds to a target protein. ebi.ac.uk

Furthermore, MD simulations are crucial for studying the effects of the solvent on the molecule's structure and dynamics. By explicitly including water molecules in the simulation, it is possible to analyze the hydration shell around 3-aminopiperidin-2-one and identify key hydrogen bonding interactions between the molecule and water. elsevierpure.com These interactions can significantly impact the conformational preferences and solubility of the compound. The analysis of radial distribution functions from MD simulations can provide detailed information about the structuring of solvent molecules around specific functional groups, such as the amino and carbonyl groups.

In Silico Screening and Ligand Design Methodologies

Computational techniques play a pivotal role in modern drug discovery by enabling the rapid screening of large compound libraries and guiding the design of new, more potent, and selective ligands.

Virtual Screening for Identification of Potential Bioactive Ligands

Virtual screening is a computational technique used to search large databases of chemical compounds for molecules that are likely to bind to a specific biological target. nih.gov The 3-aminopiperidin-2-one scaffold can be used as a query in similarity-based virtual screening to identify other compounds in a database with similar structural or electronic features. nih.gov Alternatively, in structure-based virtual screening, libraries of compounds, which could include derivatives of 3-aminopiperidin-2-one, are docked into the binding site of a target protein to predict their binding affinity. nih.gov

Fragment-based drug design (FBDD) is a related approach where small molecular fragments, such as 3-aminopyridin-2-one, are screened for weak binding to a target. Hits from this initial screen can then be elaborated and optimized to produce more potent lead compounds. The 3-aminopyridin-2-one fragment, for instance, has been identified as a novel scaffold for inhibitors of kinases like monopolar spindle 1 (MPS1) and Aurora kinases through such screening efforts.

Molecular Docking for Ligand-Target Binding Mode Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This technique is instrumental in understanding the interactions that stabilize the ligand-receptor complex and in predicting the binding affinity.

For derivatives of 3-aminopiperidin-2-one, molecular docking studies can be performed to investigate their potential as inhibitors of various enzymes. For example, piperidinone derivatives have been designed and docked into the active sites of targets like H+,K+-ATPase. Such studies can reveal key interactions, such as hydrogen bonds between the amino or carbonyl groups of the ligand and amino acid residues in the target's active site, as well as hydrophobic and electrostatic interactions. The insights gained from molecular docking can guide the rational design of new derivatives with improved binding affinity and selectivity. For instance, by identifying which substitutions on the piperidinone ring lead to more favorable interactions, medicinal chemists can synthesize more effective compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a cornerstone of computational drug design, aiming to correlate the structural or physicochemical properties of a set of compounds with their biological activities. youtube.com These mathematical models are instrumental in predicting the activity of novel molecules, thereby prioritizing synthetic efforts and reducing the time and cost associated with drug discovery. youtube.commdpi.com For derivatives of 3-aminopiperidin-2-one, QSAR studies can provide critical insights into the structural features that govern their therapeutic potential.